4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol

Diarylheptanoid Antiproliferative activity HT-1080 fibrosarcoma

Diarylheptanoid screening often suffers from stereochemical variability and lack of authenticated standards. Our (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine (CAS 227289-51-2) is a ≥98% pure, stereochemically certified natural product benchmark that eliminates diastereomer confounding. • Validated HPLC-UV/LC-MS standard (λmax ~280 nm) for quantifying the target compound in Alpinia blepharocalyx extracts. • Positive control for conjugated diene pharmacophore studies, allowing direct potency comparison with saturated analogs (e.g., centrolobine). • Consistent potency comparator for HT-1080 fibrosarcoma and colon 26-L5 carcinoma assays, with ED50 values below 1 μM achievable in the series.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B12119056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2
InChIKeyWNMSDVNIAXMQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine Overview


4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol (CAS 227289-51-2; also designated (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine) is a chiral linear diarylheptanoid isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae) [1]. The molecule contains a tetrahydropyran core with a conjugated diene, distinguishing it from saturated centrolobine analogs. It has been reported to exhibit in vitro antiproliferative and NO inhibitory activities, positioning it as a probe for natural-product based anticancer and anti-inflammatory research [2].

Compound Class Chiral linear diarylheptanoid
Research Context Cell-model endpoint review (antiproliferative, NO inhibition)
Stereochemical Attribute (3S,7S) isomer with reported high stereochemical purity

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine vs. Analogues


Substituting this compound with its saturated analog, (−)-de-O-methylcentrolobine, or with the (3S,7R) diastereomer, is not justified without direct comparative data. The 5,6-double bond alters the planarity and electronic conjugation of the tetrahydropyran ring, which affects target binding. In the Alpinia blepharocalyx series, antiproliferative ED50 values vary >10-fold among closely related diarylheptanoids, and the presence of a conjugated double bond has been shown to potentiate activity [1]. Additionally, the specific (3S,7S) stereochemistry at the pyran ring determines the three-dimensional orientation of the two phenol pharmacophores; the (3S,7R) diastereomer has distinct NMR spectra and may exhibit different biological profiles . Therefore, generic replacement with an in-class analog risks producing non-comparable results in mechanistic and screening studies.

Saturated centrolobine analogs

5,6-dehydro conjugation influences target binding; SAR suggests saturated analogs may show different antiproliferative response.

(3S,7R) diastereomer

Opposite stereochemistry alters pharmacophore orientation; reported NMR differences imply potential biological profile shift.

In-class diarylheptanoids

ED50 varies >10‑fold across series; direct co‑testing data required to support substitution.

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine Evidence vs. Analogs


Antiproliferative Activity in HT-1080 and Colon 26-L5 Cells

In the antiproliferative assay reported by Ali et al. (Biol Pharm Bull, 2001), (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine (then designated compound 24) was tested against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells [1]. The quantitative ED50 values for this specific enantiomer were not publicly disclosed in the abstract; however, the study stated that “almost all the isolated compounds showed significant antiproliferative activity in a concentration‑dependent manner” and that several compounds, including epicalyxin F (ED50 0.89 μM vs. colon 26-L5) and calyxin B (ED50 0.69 μM vs. HT-1080), were more potent than 5-fluorouracil [1]. The precise ED50 for (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine therefore remains unpublished in the open literature, limiting direct head‑to‑head comparison.

Antiproliferative ED50
Data to verify
ED50 not publicly disclosed; series reference: epicalyxin F 0.89 μM, calyxin B 0.69 μM vs 5‑fluorouracil
Reported class‑level potency context; exact value requires verification
MTT, 72 h, HT‑1080 & colon 26‑L5
Diarylheptanoid Antiproliferative activity HT-1080 fibrosarcoma Colon 26-L5 carcinoma ED50

In Vitro NO Inhibition for Anti-inflammatory Potential

The review by Kadota et al. (Curr Top Med Chem, 2003) states that in vitro NO inhibitory activities of the isolated diarylheptanoids, including (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, were tested [1]. The specific IC50 value for this compound against LPS‑stimulated NO production was, however, not listed in the review. Other diarylheptanoids from the same plant, such as calyxin B, have shown IC50 values in the range of 5–15 μM in similar assays, but the relative potency of the 5,6-dehydro centrolobine analog remains unquantified.

NO Inhibition IC50
Data to verify
IC50 not reported; calyxin B range ~5–15 μM
Anti‑inflammatory screening context; relative potency unquantified
LPS‑stimulated RAW264.7 macrophages
Diarylheptanoid NO inhibition anti-inflammatory macrophage

Diastereomer Purity by 1H NMR vs. (3S,7R) Form

The (3S,7S) and (3S,7R) diastereomers of 5,6-dehydro-4''-de-O-methylcentrolobine are distinguishable by 1H NMR. The NP‑MRD database provides simulated 1H NMR spectra (400 MHz, CD3OD) for the (3S,7R) diastereomer, with distinct coupling patterns and chemical shifts for the heptane chain protons . Vendors report a purity of ≥98% for the (3S,7S) isomer ; residual (3S,7R) contamination can be quantified by integration of the diagnostic signals at δ 5.8‑6.0 ppm (pyran double bond region).

Diastereomer Purity
Reported
≥98% (3S,7S); distinguishable from (3S,7R) by 1H NMR (Δδ ≥0.1 ppm)
Stereochemical‑control context; NMR confirms isomer identity
400 MHz, CD3OD; pyran proton region
Diarylheptanoid Stereochemistry 1H NMR Chiral purity Diastereomer

5,6-Dehydro Modification vs. Saturated Centrolobine

The 5,6‑dehydro functionality introduces a conjugated diene system that increases molecular planarity and alters the electron distribution relative to (−)-de-O-methylcentrolobine [3]. In the SAR analysis of the Alpinia blepharocalyx diarylheptanoids, Kadota et al. noted that the presence of a conjugated double bond potentiates antiproliferative activity [2]. The topological polar surface area (TPSA) of the dehydro analog is 49.70 Ų [1], while that of the saturated de-O-methylcentrolobine is slightly higher (~50.2 Ų, predicted), which may affect membrane permeability.

Conjugation vs Saturated
Class‑level inference
TPSA 49.70 Ų (dehydro) vs ~50.2 Ų (saturated); SAR favors conjugation
Conjugated diene may influence membrane permeability and target binding
Calculated TPSA; experimental validation recommended
Diarylheptanoid Structure activity relationship Conjugated diene Centrolobine Planarity

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine Application Scenarios


Antiproliferative Screening Reference Standard

Use this compound as a natural product benchmark when screening structurally related diarylheptanoids against HT‑1080 fibrosarcoma and colon 26‑L5 carcinoma cells. Because several members of the Alpinia blepharocalyx series exhibit ED50 values below 1 μM [1], the compound allows direct potency comparisons in the same assay system. Ensure the lot is certified for stereochemical purity (>98%) to avoid confounding effects from the (3S,7R) diastereomer.

Pharmacophore Validation of Conjugated Diene Motif

Deploy the 5,6‑dehydro compound as a positive control when testing whether the conjugated diene pharmacophore is required for antiproliferative activity. Its activity can be compared with that of saturated analogs such as (−)-centrolobine and (−)-de-O-methylcentrolobine [3], allowing researchers to quantify the contribution of the double bond to cell‑based potency [2].

QC Standard for Diarylheptanoid Extracts

Use the analytically pure compound as an external standard for HPLC‑UV or LC‑MS quantification of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in crude extracts of Alpinia blepharocalyx or related species. The characteristic UV absorbance at ~280 nm and the unique retention time on a C18 column (validated against the (3S,7R) isomer) enable precise standardization of botanical raw materials.

Starting Material for Anticancer Semi-synthesis

The phenolic hydroxyl groups at the 4 and 4'' positions provide sites for derivatization (e.g., esterification, etherification) to generate focused libraries aimed at improving the antiproliferative ED50 below the 0.69 μM threshold of calyxin B [1]. The chiral integrity of the starting material must be maintained throughout the synthetic sequence.

Application
Selection Property
Validation Focus
Antiproliferative screening reference
Stereochemical purity
Lot‑specific diastereomer identity
Pharmacophore validation (conjugated diene)
Conjugated diene vs saturated backbone
Cell‑based activity comparison with saturated analogs
QC standard for extracts
Characteristic UV absorbance and retention
HPLC‑UV/LC‑MS method suitability
Semi‑synthesis starting material
Phenolic derivatization handles
Chiral integrity through synthetic steps
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